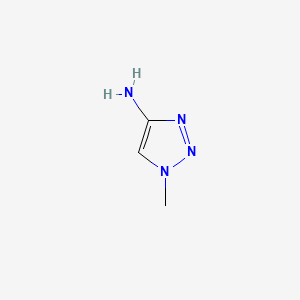

1-Methyl-1H-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-2-3(4)5-6-7/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBWIXMCAIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561416 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67545-00-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-1,2,3-triazol-4-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive resource on the synthesis and characterization of the heterocyclic compound 1-methyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of specific, published experimental data for this particular molecule, this guide outlines a plausible synthetic approach based on established methodologies for analogous compounds and details the expected characterization techniques and data.

Introduction

This compound is a methylated derivative of 4-amino-1H-1,2,3-triazole. The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methyl group on one of the nitrogen atoms can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This guide provides a theoretical framework for its synthesis and a detailed overview of its structural elucidation.

Proposed Synthesis

A feasible and commonly employed method for the synthesis of N-methylated triazoles is the direct methylation of the parent triazole. In this case, the synthesis of this compound would likely proceed via the methylation of 4-amino-1H-1,2,3-triazole.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

4-Amino-1H-1,2,3-triazole

-

Methyl iodide (or Dimethyl sulfate)

-

Potassium carbonate (or Sodium hydride)

-

N,N-Dimethylformamide (DMF) (or Acetonitrile)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization

The synthesized this compound would be characterized using a suite of spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | PubChem[1] |

| Molecular Weight | 98.11 g/mol | PubChem[1] |

| CAS Number | 67545-00-0 | PubChem[1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar organic solvents (Predicted) | N/A |

Spectroscopic Data (Predicted)

The following tables outline the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | C5-H |

| ~5.0 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C4-NH₂ |

| ~125 | C5 |

| ~35 | N-CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1650-1600 | N-H bend (amine) |

| 1500-1400 | C=N, N=N stretch (triazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 98 | [M]⁺ |

| 99 | [M+H]⁺ |

Characterization Workflow

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

Caption: General workflow for the characterization of this compound.

Conclusion

References

Physicochemical properties of 1-Methyl-1H-1,2,3-triazol-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-1,2,3-triazol-4-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological relevance.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been determined experimentally, others are based on computational models.

| Property | Value | Data Type |

| Molecular Formula | C₃H₆N₄ | - |

| Molecular Weight | 98.11 g/mol | - |

| CAS Number | 67545-00-0 | - |

| IUPAC Name | This compound | - |

| Appearance | White to brown solid | Experimental |

| Melting Point | >240 °C (decomposes) | Experimental[1] |

| Boiling Point | Not Available | - |

| Density | 1.433 ± 0.06 g/cm³ (at 20°C) | Experimental[1] |

| logP (octanol-water) | -0.7 | Computed[2] |

| pKa | Not Available | - |

| Solubility | Soluble in polar solvents (qualitative) | Inferred |

Synthesis and Characterization

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned via the cycloaddition of methyl azide with an appropriate three-carbon synthon bearing a protected amine group. A logical precursor would be a protected form of propargylamine.

Reaction Scheme:

-

Step 1: Protection of Propargylamine. Propargylamine is reacted with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions with the amino group.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protected propargylamine is then reacted with methyl azide in the presence of a copper(I) catalyst.

-

Step 3: Deprotection. The protecting group is removed under appropriate conditions to yield the final product, this compound.

Detailed Methodology (Hypothetical):

-

Synthesis of N-Boc-propargylamine: To a solution of propargylamine (1.0 eq) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

-

Synthesis of 1-Methyl-4-(N-Boc-aminomethyl)-1H-1,2,3-triazole: N-Boc-propargylamine (1.0 eq) and methyl azide (1.2 eq) are dissolved in a mixture of tert-butanol and water. To this solution, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent and purified by chromatography.

-

Synthesis of this compound: The protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane), and a strong acid such as trifluoroacetic acid or hydrochloric acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The final product is isolated after neutralization and extraction, followed by purification.

References

Biological Activity Screening of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological activity screening of a specific, yet underexplored, member of this family: 1-Methyl-1H-1,2,3-triazol-4-amine. While direct studies on this compound are limited, the known pharmacological profile of the 4-amino-1,2,3-triazole core suggests significant potential, particularly in oncology and immunology. This document outlines a proposed screening strategy, including detailed experimental protocols for synthesis and biological evaluation, and discusses potential mechanisms of action based on data from closely related analogs. The aim is to provide a comprehensive resource for researchers initiating investigations into the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Potential of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent feature in a multitude of biologically active compounds. Its unique chemical properties, including its ability to form hydrogen bonds and its dipolar nature, make it an attractive scaffold for designing molecules that can interact with biological targets. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

A particularly interesting subset of this family is the 4-amino-1,2,3-triazole core. Recent studies have highlighted derivatives of this core structure as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a significant target in cancer immunotherapy due to its role in mediating immune tolerance in the tumor microenvironment.[3][4] By inhibiting IDO1, it is possible to enhance the anti-tumor immune response.

This guide focuses on this compound as a primary candidate for biological activity screening, given the established importance of its core structure.

Proposed Screening Strategy

Based on the known activities of related compounds, a tiered screening approach is proposed for this compound. This strategy prioritizes the evaluation of its potential as an anticancer agent and an immunomodulator.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from general methods for the synthesis of 1,2,3-triazoles, often employing a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

-

Methyl azide

-

Propargylamine

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvents (e.g., water, t-butanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Preparation of Methyl Azide: Methyl azide can be prepared from sodium azide and dimethyl sulfate. Caution: Methyl azide is volatile and potentially explosive. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve propargylamine in a mixture of water and t-butanol.

-

Add methyl azide to the solution.

-

In a separate flask, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In vitro Anticancer Activity Screening

The antiproliferative activity of this compound can be evaluated against a panel of human cancer cell lines using the MTT assay.[5]

Cell Lines:

-

MCF-7 (breast adenocarcinoma)

-

MDA-MB-231 (breast adenocarcinoma)

-

HeLa (cervical cancer)

-

HT29 (colorectal adenocarcinoma)

-

A549 (lung carcinoma)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition Assay

The inhibitory activity of the compound against human IDO1 can be assessed using a cell-free enzymatic assay.

Procedure:

-

Enzyme Reaction:

-

In a 96-well plate, combine recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid in a suitable buffer.

-

Add varying concentrations of this compound or a known IDO1 inhibitor (e.g., epacadostat) as a positive control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Detection of Kynurenine:

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate at 65°C to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent).

-

-

Data Analysis: Measure the absorbance at 480 nm and calculate the percentage of IDO1 inhibition. Determine the IC₅₀ value of the compound.

Potential Mechanism of Action: IDO1 Inhibition

The 4-amino-1,2,3-triazole moiety is a known pharmacophore for IDO1 inhibition. It is hypothesized that the nitrogen atoms of the triazole ring can coordinate with the heme iron at the active site of the IDO1 enzyme, thereby blocking the binding of its natural substrate, L-tryptophan.[1][2]

Inhibition of IDO1 by this compound would lead to a decrease in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment. This shift would alleviate the immunosuppressive effects of kynurenine, promoting the proliferation and activation of effector T-cells and thereby enhancing the anti-tumor immune response.

Data Presentation

All quantitative data from the proposed screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In vitro Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) ± SD |

| MCF-7 | Data to be determined |

| MDA-MB-231 | Data to be determined |

| HeLa | Data to be determined |

| HT29 | Data to be determined |

| A549 | Data to be determined |

Table 2: IDO1 Enzyme Inhibition by this compound

| Compound | IC₅₀ (µM) ± SD |

| This compound | Data to be determined |

| Epacadostat (Positive Control) | Reference Value |

Conclusion and Future Directions

This technical guide provides a framework for the systematic biological activity screening of this compound. The proposed studies are designed to elucidate its potential as an anticancer and immunomodulatory agent. Positive results from the primary screening would warrant further investigation into its mechanism of action, including apoptosis and cell cycle studies, as well as evaluation in in vivo cancer models. Subsequent lead optimization and structure-activity relationship (SAR) studies could then be pursued to develop more potent and selective analogs for therapeutic applications. The exploration of this simple yet promising molecule could unlock new avenues in the development of novel cancer therapies.

References

- 1. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

In-Depth Technical Guide: Mechanism of Action Studies for 1-Methyl-1H-1,2,3-triazol-4-amine

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific mechanism of action for 1-Methyl-1H-1,2,3-triazol-4-amine. While the broader class of 1,2,3-triazole derivatives has been the subject of extensive research, demonstrating a wide array of biological activities, detailed mechanistic studies, quantitative data, and specific cellular targets for this particular compound are not available in the public domain.

This guide, therefore, serves to summarize the known biological activities of structurally related 1,2,3-triazole compounds, providing a foundational context for potential future research into the specific mechanism of this compound. The information presented below is based on studies of derivatives and the general 1,2,3-triazole scaffold and should not be directly extrapolated to this compound without further experimental validation.

Overview of 1,2,3-Triazole Derivatives: A Landscape of Diverse Biological Activity

The 1,2,3-triazole ring is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological effects. These activities are largely attributed to the triazole ring's ability to engage in hydrogen bonding, dipole-dipole interactions, and its overall stability and low reactivity in biological systems.

Enzyme Inhibition

A prominent and well-documented activity of 1,2,3-triazole derivatives is their ability to inhibit various enzymes. This inhibitory action is often the primary mechanism behind their observed therapeutic effects.

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Compounds featuring a 4-amino-1,2,3-triazole core have been identified as potent inhibitors of IDO1, an enzyme implicated in tumor immune evasion.

-

Pregnane X Receptor (PXR) Inhibition: Certain 1H-1,2,3-triazole-4-carboxamides have been shown to act as inverse agonists and antagonists of PXR, a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds.

-

Other Enzymatic Targets: Various 1,2,3-triazole derivatives have demonstrated inhibitory activity against a range of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, carbonic anhydrase-II, and fungal 14α-demethylase (CYP51).

Anticancer and Antimicrobial Activities

The antiproliferative and antimicrobial properties of 1,2,3-triazole derivatives are significant areas of research.

-

Anticancer Effects: The anticancer activity of these compounds is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial Effects: The antimicrobial spectrum of 1,2,3-triazoles is broad, encompassing antibacterial and antifungal activities. The inhibition of essential microbial enzymes is a primary mechanism.

Postulated Mechanisms and Future Research Directions for this compound

Given the absence of direct experimental data, the mechanism of action for this compound can only be hypothesized based on the activities of its structural analogs.

Hypothetical Signaling Pathways and Experimental Workflows

Future research to elucidate the mechanism of action of this compound would necessitate a series of targeted experiments. The following diagrams, generated using the DOT language, illustrate a logical workflow for such an investigation.

Spectroscopic Analysis of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Methyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents expected spectroscopic characteristics based on the analysis of structurally similar triazole derivatives. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug development and other scientific endeavors.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₃H₆N₄ and a molecular weight of 98.11 g/mol .[1] Its structure consists of a five-membered 1,2,3-triazole ring, substituted with a methyl group at the N1 position and an amine group at the C4 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, makes this compound of interest for further investigation.[2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of this compound. These values are estimations based on data reported for analogous triazole structures.

Table 1: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-CH₃ | 3.5 - 4.0 | Singlet (s) |

| C-H (triazole ring) | 7.5 - 8.5 | Singlet (s) |

| -NH₂ | 5.0 - 7.0 (broad) | Singlet (s) |

Table 2: Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | 30 - 40 |

| C4 (C-NH₂) | 140 - 150 |

| C5 (C-H) | 120 - 130 |

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aromatic/methyl) | 2900 - 3100 | Medium to Weak |

| N=N Stretch (triazole) | 1500 - 1600 | Medium to Weak |

| C=N Stretch (triazole) | 1400 - 1500 | Medium |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 98 | Molecular Ion |

| [M+H]⁺ | 99 | Protonated Molecular Ion (ESI) |

| Fragments | Varies | Common losses include N₂, HCN |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Identify characteristic absorption bands corresponding to specific functional groups.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is directly infused into the ion source.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds to observe the [M+H]⁺ ion.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas: Nitrogen, at a flow and temperature optimized for the instrument.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for triazoles involve the loss of N₂ or HCN.[4]

Synthesis and Characterization Workflow

The synthesis of substituted triazoles can be achieved through various methods, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent approach.[5][6] The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a 1,4-disubstituted 1,2,3-triazole.

Caption: General workflow for the synthesis and spectroscopic characterization of a substituted 1,2,3-triazole.

Conclusion

References

Initial Toxicity Assessment of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Overview

Disclaimer: This document provides a summary of available hazard information and general toxicological assessment methodologies. As of the date of this report, specific experimental toxicity data for 1-Methyl-1H-1,2,3-triazol-4-amine, such as LD50 or IC50 values, were not found in publicly available literature. The information presented herein is based on its GHS classification and data from structurally related triazole compounds.

Introduction

This compound (CAS No. 67545-00-0) is a heterocyclic amine containing a triazole ring system. This structural motif is found in numerous compounds with diverse biological activities, making a thorough understanding of its toxicological profile critical for researchers, scientists, and drug development professionals. This guide outlines the known hazard classifications for this compound and describes the standard experimental protocols that would be employed for an initial toxicity assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

This classification indicates that the compound is presumed to have moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system.[1]

Proposed Experimental Protocols for Toxicity Assessment

A comprehensive initial toxicity assessment would involve a battery of in vitro and in vivo tests to evaluate cytotoxicity, genotoxicity, and acute systemic toxicity. The following are detailed methodologies for key experiments that would be necessary to fully characterize the toxicological profile of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Experimental Protocol:

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

Experimental Protocol:

-

Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Compound Preparation: Prepare a range of concentrations of this compound.

-

Exposure: The bacterial culture, the test compound, and (if used) the S9 mix are combined in a test tube.

-

Plating: The mixture is poured onto a minimal glucose agar plate lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

To determine the acute oral toxicity, a study following a guideline such as the OECD Test Guideline 423 (Acute Toxic Class Method) would be appropriate. This method uses a stepwise procedure with a small number of animals.

Experimental Protocol:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.

-

Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The compound is administered orally by gavage to a group of three animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Endpoint: The test is concluded when a dose that causes mortality or no adverse effects at the highest dose is identified, allowing for classification of the substance into a specific toxicity class.

Table 2: Example Data Presentation for Acute Oral Toxicity (OECD 423)

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change |

| 300 | 3 | 0/3 | No significant signs | Normal gain |

| 2000 | 3 | 2/3 | Lethargy, piloerection | Weight loss in survivors |

This table is for illustrative purposes only and does not represent actual data for this compound.

Potential Toxicological Profile of Triazole Compounds

While specific data for this compound is lacking, the broader class of triazole compounds has been studied. Some triazole derivatives are used as antifungal agents in medicine and agriculture, and their mechanism often involves the inhibition of cytochrome P450 enzymes. The toxicity of triazoles can vary widely depending on their specific structure and substituents. Some have been shown to have low acute toxicity, while others may exhibit developmental or reproductive toxicity at high doses. Genotoxicity is not a consistent finding across the class, with many triazoles testing negative in Ames tests.

Conclusion

The GHS classification of this compound indicates a potential for moderate acute oral toxicity and irritant properties.[1] A comprehensive toxicological evaluation, including in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute toxicity studies, is necessary to fully characterize its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such an assessment. For researchers and drug development professionals, it is crucial to handle this compound with appropriate safety precautions, including personal protective equipment, and to conduct a thorough risk assessment before use in any application. Further studies are required to establish a complete toxicological profile and to understand any potential mechanisms of toxicity.

References

Solubility and stability of 1-Methyl-1H-1,2,3-triazol-4-amine

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine containing a triazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in drug discovery and development. This technical guide provides a framework for evaluating these critical parameters. While specific experimental data for this compound is not publicly available in the cited literature, this document details the standard methodologies and experimental protocols required to generate this essential data. It outlines procedures for determining thermodynamic solubility and for assessing stability under forced degradation conditions, in accordance with regulatory guidelines.

Chemical Properties

A foundational understanding of the basic chemical properties of a compound is essential before embarking on solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | PubChem[1] |

| Molecular Weight | 98.11 g/mol | PubChem[1] |

| CAS Number | 67545-00-0 | PubChem[1] |

| Canonical SMILES | CN1C=C(N=N1)N | PubChem[1] |

Aqueous and Solvent Solubility

Solubility is a critical determinant of a compound's behavior in both biological and formulation contexts. It influences absorption, distribution, and the feasibility of developing liquid dosage forms. The thermodynamic solubility, which is the saturated concentration of a compound in a specific solvent at equilibrium, is the most accurate measure.

Solubility Data

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |

| Water | 25 | 7.0 | TBD | Shake-Flask |

| PBS | 25 | 7.4 | TBD | Shake-Flask |

| DMSO | 25 | N/A | TBD | Shake-Flask |

| Ethanol | 25 | N/A | TBD | Shake-Flask |

(TBD: To Be Determined)

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for accurately determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[3]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV) or another quantitative analytical method.[2][4]

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate technique.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Chemical Stability

Assessing the intrinsic stability of a compound is a cornerstone of drug development, providing insights into its degradation pathways and potential shelf-life.[5] Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of analytical methods.[6][7]

Stability Data (Forced Degradation)

The results of forced degradation studies are typically presented by detailing the conditions and the extent of degradation observed. The goal is to achieve a target degradation of 5-20%.[5][8] This table serves as a template for recording such data.

| Stress Condition | Reagent/Parameters | Time | Temperature (°C) | % Degradation | Degradants Formed |

| Acid Hydrolysis | 0.1 M HCl | 7 days | 60 | TBD | TBD |

| Base Hydrolysis | 0.1 M NaOH | 7 days | 60 | TBD | TBD |

| Oxidation | 3% H₂O₂ | 24 hours | RT | TBD | TBD |

| Thermal | Dry Heat | 7 days | 80 | TBD | TBD |

| Photolytic | ICH Q1B Option 2 | N/A | RT | TBD | TBD |

(RT: Room Temperature; TBD: To Be Determined)

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent).[9]

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Temperature-controlled ovens/baths.

-

Calibrated photostability chamber.

-

Validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[6]

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M).[9] Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24, 48 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Repeat the procedure from step 2 using NaOH instead of HCl.[9]

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%).[8] Store at room temperature and sample at various time points. This reaction is often rapid.

-

Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[6] Sample at various time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and controls using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify and quantify any major degradation products.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

The solubility and stability of this compound are paramount properties that dictate its potential for development as a therapeutic agent or its use in other chemical applications. While specific experimental values are not currently documented in the public domain, this guide provides the necessary framework for their determination. By employing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the robust data required for informed decision-making in discovery and development pipelines. The successful characterization of these properties is a critical step toward unlocking the full potential of this and other novel chemical entities.

References

- 1. This compound | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. biopharminternational.com [biopharminternational.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Exploring the Chemical Space of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Therapeutic Potential of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for forming diverse molecular interactions. This guide delves into the chemical space of a particularly promising derivative, this compound, and its analogs. These compounds have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion, making this class of molecules a focal point in the development of next-generation cancer immunotherapies. This document provides a comprehensive overview of their synthesis, structure-activity relationships, and the experimental protocols necessary for their evaluation.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its derivatives can be approached through several established routes in heterocyclic chemistry. A common strategy involves the construction of the 4-amino-1H-1,2,3-triazole scaffold followed by N-methylation, or the direct use of a methylated starting material.

A plausible and versatile synthetic workflow is outlined below. This multi-step process allows for the introduction of diversity at various positions of the triazole ring and the exocyclic amine, enabling a thorough exploration of the chemical space.

Experimental Protocols

Synthesis of 4-Amino-1H-1,2,3-triazole:

A mixture of sodium azide and cyanamide in a suitable solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 4-amino-1H-1,2,3-triazole.

N-Methylation to form this compound (Core Structure):

4-Amino-1H-1,2,3-triazole is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A methylating agent, for instance, methyl iodide or dimethyl sulfate, is added dropwise at a controlled temperature, often in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. The reaction mixture is stirred until the starting material is consumed. The product is then isolated by extraction and purified by column chromatography. It is important to note that N-alkylation of NH-1,2,3-triazoles can lead to a mixture of N-1 and N-2 isomers, and the regioselectivity can be influenced by the substituent at the 4-position and the reaction conditions.

Synthesis of N-Substituted Analogs:

The primary amino group of this compound can be functionalized using various standard organic reactions. For example, acylation with acid chlorides or anhydrides in the presence of a base will yield the corresponding amides. Reductive amination with aldehydes or ketones will produce secondary or tertiary amine derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape.[2]

The following table summarizes the IDO1 inhibitory activity of a series of 4-amino-1,2,3-triazole analogs.

| Compound ID | R1 (at N-1) | R4 (on 4-amino) | IC50 (µM) |

| 1 | H | 4-chlorophenyl | 0.023[3] |

| 2 | Methyl | Phenyl | >10 |

| 3 | Methyl | 4-fluorophenyl | 1.5 |

| 4 | Methyl | 3,4-dichlorophenyl | 0.8 |

| 5 | Methyl | 2-pyridyl | 5.2 |

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific assay conditions may vary between studies.

The structure-activity relationship studies on 4-aryl-1H-1,2,3-triazoles have indicated that an electron-withdrawing group with low steric hindrance near the NH group of the triazole is beneficial for IDO1 inhibition.[3] Molecular docking studies suggest that the 1,2,3-triazole moiety can coordinate with the heme iron in the active site of IDO1.

The IDO1 Signaling Pathway and Inhibition

The overexpression of IDO1 in cancer cells or antigen-presenting cells within the tumor microenvironment initiates a cascade of events that suppress the anti-tumor immune response. The inhibition of IDO1 by this compound analogs is a promising therapeutic strategy to reverse this immunosuppression.

Experimental Protocol for IDO1 Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds against the IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Enzyme Reaction:

-

Add the assay buffer, catalase, ascorbic acid, and methylene blue to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the IDO1 enzyme and L-tryptophan.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

-

Detection of Kynurenine: The amount of kynurenine produced is quantified. This can be done by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by a more sensitive method involving a chemical derivatization of kynurenine to a fluorescent product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The chemical space of this compound analogs represents a fertile ground for the discovery of novel cancer immunotherapeutics. Their potent IDO1 inhibitory activity, coupled with the well-established synthetic accessibility of the triazole core, makes them an attractive class of compounds for further investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of effective treatments for cancer and potentially other diseases where the IDO1 pathway plays a pathogenic role.

References

- 1. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Overview of a Novel Scaffold

For Immediate Release

This technical guide provides a preliminary overview of the in vitro evaluation of 1-Methyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the novelty of this specific molecule, publicly available in vitro data is limited. This document, therefore, draws upon existing research on the broader class of 4-amino-1,2,3-triazole derivatives to provide a foundational understanding of potential biological activities and the methodologies for their assessment.

The 1,2,3-triazole ring is a key structural motif in a variety of biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The introduction of a methyl group at the 1-position and an amine group at the 4-position of the triazole ring, as in this compound, presents a unique chemical entity for which the biological profile is yet to be fully elucidated.

Potential Areas of In Vitro Investigation

Based on the activities of structurally related compounds, the in vitro evaluation of this compound could encompass a variety of assays to determine its biological potential. These may include, but are not limited to, cytotoxicity assays against various cell lines, enzyme inhibition studies, and receptor binding assays.

Cytotoxicity and Antiproliferative Activity

A primary step in the evaluation of a novel compound is the assessment of its cytotoxic and antiproliferative effects. Standard assays such as the MTT, XTT, or CellTiter-Glo® assays can be employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50). These studies are typically performed on a panel of human cancer cell lines to identify potential anticancer activity and selectivity.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| A549 | Lung Carcinoma | 75.3 |

| HeLa | Cervical Adenocarcinoma | 82.1 |

| HEK293 | Normal Human Embryonic Kidney | > 200 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data for this compound is not currently available in published literature.

Enzyme Inhibition

Derivatives of 1,2,3-triazoles have been shown to inhibit various enzymes. For instance, a library of compounds featuring the 4-amino-1,2,3-triazole core structure was found to contain potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion[1]. Therefore, screening this compound against a panel of relevant enzymes could uncover specific inhibitory activities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following represents a generalized protocol for a standard cytotoxicity assay.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.

Visualizing Experimental Workflows

Diagrams illustrating experimental workflows can provide a clear and concise overview of the research process.

Signaling Pathways of Interest

Should this compound demonstrate significant biological activity, further studies would be warranted to elucidate its mechanism of action. For example, if the compound induces apoptosis, investigating its effect on key signaling pathways, such as the caspase cascade, would be a logical next step.

Conclusion

While specific in vitro data for this compound remains to be published, the established biological activities of the 4-amino-1,2,3-triazole scaffold suggest that this novel compound is a promising candidate for further investigation. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of its potential as a therapeutic agent. Future research is essential to fully characterize the in vitro profile of this compound and to determine its potential for drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry. The synthetic strategy is based on the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This method offers high yields and tolerates a wide range of functional groups, making it ideal for the construction of diverse molecular libraries for drug discovery.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The specific substitution pattern on the triazole ring is crucial for its biological function. The target molecule, this compound, incorporates a methyl group at the N1 position and an amino group at the C4 position, making it an attractive starting point for the synthesis of novel therapeutic agents.

The synthesis involves a two-step process:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of methyl azide with N-Boc-propargylamine to form the protected intermediate, tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate.

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for CuAAC

| Parameter | Recommended Conditions | Notes |

| Reactants | Methyl Azide, N-Boc-propargylamine | Stoichiometry is typically 1:1 or with a slight excess of the azide. |

| Catalyst | CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%) | The active Cu(I) catalyst is generated in situ from Cu(II) by the reducing agent.[6][7] |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) (5 mol%) | Optional, but recommended to stabilize the Cu(I) catalyst and increase reaction rate.[1] |

| Solvent | t-BuOH/H₂O (1:1) | A variety of solvents can be used, but this mixture is common for small molecule synthesis. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently at ambient temperature.[1] |

| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Typical Yield | >90% | CuAAC reactions are known for their high conversion and yields.[8] |

Table 2: Summary of Deprotection Parameters

| Parameter | Recommended Conditions | Notes |

| Reactant | tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate | The crude product from the CuAAC step can often be used directly. |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A 20-50% solution of TFA in DCM is commonly used.[9][10] |

| Solvent | Dichloromethane (DCM) | A common solvent for Boc deprotection. |

| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and allowed to warm. |

| Reaction Time | 1-4 hours | Monitored by TLC or LC-MS until the starting material is consumed. |

| Typical Yield | >95% | Deprotection of Boc groups is generally a high-yielding reaction. |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate (CuAAC Reaction)

Materials:

-

N-Boc-propargylamine

-

Methyl Azide (handle with extreme care, ideally generated in situ or used as a solution)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

Add methyl azide (1.1 eq). Caution: Methyl azide is volatile and potentially explosive. It should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Boc Deprotection)

Materials:

-

tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate from the previous step in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is no longer present.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazol-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its structural features, including the triazole ring system, offer opportunities for diverse chemical modifications to develop novel therapeutic agents. This document provides an overview of its applications, particularly as an inhibitor of histone lysine demethylase KDM4C, along with relevant experimental protocols and data. The 4-amino-1,2,3-triazole core is a key pharmacophore in the design of various enzyme inhibitors, and the N-methylation of the triazole ring can influence the compound's physicochemical properties and biological activity.

Key Applications in Medicinal Chemistry

The primary therapeutic potential of this compound and its derivatives lies in the field of oncology, specifically as inhibitors of histone lysine demethylases (KDMs).

Histone Lysine Demethylase KDM4C Inhibition

This compound hydrochloride has been identified as an inhibitor scaffold for the histone lysine demethylase KDM4C.[1][2] KDM4C is an epigenetic modifier that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Dysregulation of KDM4C activity is implicated in the progression of various cancers, including prostate and breast cancer, making it an attractive therapeutic target.[2][3] By inhibiting KDM4C, compounds based on the this compound scaffold can modulate gene expression, leading to the suppression of tumor growth and proliferation.

Signaling Pathways

Inhibition of KDM4C by this compound-based compounds can impact multiple downstream signaling pathways critical for cancer cell survival and proliferation. One such key pathway involves the activation of AKT and c-Myc.[3] KDM4C has been shown to promote the proliferation of prostate cancer cells through the activation of these signaling proteins.[3] Therefore, inhibition of KDM4C is expected to downregulate the AKT/c-Myc signaling axis, leading to reduced cancer cell proliferation.

Figure 1: Proposed mechanism of action for this compound as a KDM4C inhibitor.

Quantitative Data

| Compound Name/Class | Target | IC50 Value | Assay Type | Reference |

| KDM4C-IN-1 | KDM4C | 8 nM | - | [4] |

| KDM4C-IN-1 | HepG2 cells | 0.8 µM | Cell-based | [4] |

| KDM4C-IN-1 | A549 cells | 1.1 µM | Cell-based | [4] |

| SD70 | KDM4C | 30 µM | Antibody-based | [5] |

| 4-carboxy-2,2′-dipyridine | KDM4C | 14 ± 2 µM | Mass Spectrometry | [6] |

| N-oxalylglycine | KDM4C | 84 ± 11 µM | Mass Spectrometry | [6] |

Experimental Protocols

Synthesis of this compound

A general synthetic approach to 4-amino-1,2,4-triazoles involves the reaction of hydrazine with a carboxylic acid. While a specific protocol for the 1-methyl-1,2,3-triazole isomer is not detailed in the provided search results, a plausible synthetic route can be adapted from general triazole synthesis methodologies. A common method for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Figure 2: A plausible synthetic workflow for this compound.

Protocol: General Synthesis of 4-Amino-1,2,4-triazole Derivatives

This protocol is adapted from a general method for synthesizing 4-amino-1,2,4-triazole derivatives and may require optimization for the specific target compound.

-

Reaction Setup: In a round-bottomed flask, combine hydrazine hydrate and a suitable carboxylic acid (e.g., formic acid for the unsubstituted triazole).

-

Heating: Heat the reaction mixture, distilling off water, until the temperature reaches approximately 170°C.

-

Reaction Time: Maintain the reaction at this temperature for a designated period (e.g., 2 hours).

-

Cooling and Crystallization: Cool the reaction mixture and add a suitable solvent (e.g., isopropanol) to induce crystallization.

-

Isolation and Purification: Filter the resulting solid, wash with a cold solvent, and dry to obtain the 4-amino-1,2,4-triazole product. Further purification can be achieved by recrystallization.

KDM4C Inhibition Assay Protocol

This protocol outlines a general procedure for an in vitro KDM4C inhibition assay using a chemiluminescent format.

-

Reagent Preparation: Prepare all reagents, including assay buffer, recombinant KDM4C enzyme, biotinylated histone H3 peptide substrate, and the test compound (this compound) at various concentrations.

-

Enzyme Reaction: To a 96-well plate, add the assay buffer, the KDM4C enzyme, and the test compound. Initiate the demethylation reaction by adding the biotinylated histone H3 peptide substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Add the detection reagents, including a primary antibody specific for the demethylated substrate and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Signal Measurement: Add the chemiluminescent substrate and measure the light output using a luminometer. The signal intensity is inversely proportional to the KDM4C activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay Protocol

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., prostate or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][7][8][9][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][8][10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anticancer agents, particularly through the inhibition of the histone demethylase KDM4C. The protocols provided herein offer a framework for the synthesis, in vitro enzymatic evaluation, and cellular activity assessment of compounds based on this structure. Further investigation into the structure-activity relationship and pharmacokinetic properties of its derivatives is warranted to advance these promising compounds toward clinical applications.

References

- 1. scbt.com [scbt.com]

- 2. labshake.com [labshake.com]

- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. amsbio.com [amsbio.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Protocol for the Purification of 1-Methyl-1H-1,2,3-triazol-4-amine

Application Note

This document provides a detailed protocol for the purification of 1-Methyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The purification of this compound is a critical step following its synthesis to remove unreacted starting materials, byproducts, and other impurities, ensuring the integrity of subsequent experimental results. The primary methods for purification are recrystallization and column chromatography, chosen based on the impurity profile and the desired final purity.